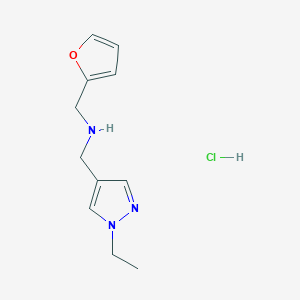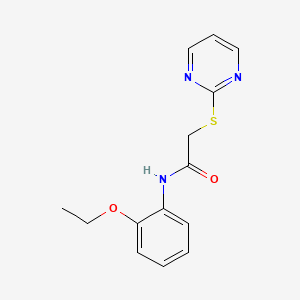![molecular formula C11H11ClN2S B15115413 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole](/img/structure/B15115413.png)
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 4-chlorophenyl group attached to a sulfur atom, which is further connected to a methyl-substituted imidazole ring. The presence of the chlorophenyl group and the sulfur linkage imparts unique chemical properties to this compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Chlorophenyl halides, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole derivatives
Substitution: Substituted chlorophenyl derivatives
Aplicaciones Científicas De Investigación
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole-5-carboxylate: Similar structure with an additional carboxylate group, which may alter its chemical properties and biological activities.
This compound-4,5-diphenyl:
Uniqueness
This compound is unique due to its specific combination of a chlorophenyl group and a sulfur linkage to the imidazole ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H11ClN2S |
|---|---|
Peso molecular |
238.74 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methylsulfanyl]-1-methylimidazole |
InChI |
InChI=1S/C11H11ClN2S/c1-14-7-6-13-11(14)15-8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3 |
Clave InChI |
HMJXOWFLRDSCKP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1SCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15115343.png)
![3-{[1-(2-Ethoxyacetyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15115354.png)

![3-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pentan-1-one](/img/structure/B15115383.png)
![2-(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B15115384.png)
![1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B15115388.png)
![butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine](/img/structure/B15115394.png)
![N-{1-[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide](/img/structure/B15115402.png)
![2-({1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B15115409.png)
![3-(4-methoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide](/img/structure/B15115418.png)
![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidine](/img/structure/B15115419.png)
![4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15115432.png)
![1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15115435.png)

